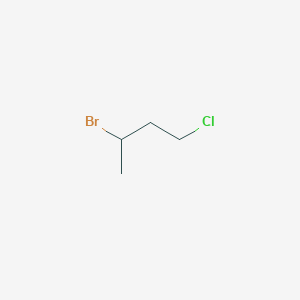

3-Bromo-1-chlorobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-chlorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHALYZIVRYWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and reactivity of 3-bromo-1-chlorobutane (CAS No: 141507-40-6). This bifunctional haloalkane is a valuable building block in organic synthesis due to the differential reactivity of its bromine and chlorine substituents. This document consolidates available data on its physical and chemical characteristics, offers detailed experimental protocols for its synthesis and characterization, and explores its behavior in key organic reactions. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this versatile reagent.

Physicochemical Properties

This compound is a halogenated alkane with the molecular formula C₄H₈BrCl.[1][2][3] Its structure, featuring a primary chloro-substituent and a secondary bromo-substituent, is key to its synthetic utility.[2] While extensive experimental data for this specific isomer is not widely published, a combination of computed data and information on related isomers allows for a reliable characterization of its properties.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 141507-40-6 | [2][3] |

| Molecular Formula | C₄H₈BrCl | [1][2][3] |

| Molecular Weight | 171.46 g/mol | [1][2][3] |

| Canonical SMILES | CC(Br)CCCl | [4] |

| InChI | InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3 | [4] |

| InChIKey | RNHALYZIVRYWJY-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | This compound (Estimated/Computed) | 1-Bromo-4-chlorobutane (B103958) (Experimental) | Source |

| Boiling Point | 128-130 °C (estimated) | 80-82 °C @ 30 mmHg | [5] |

| Density | 1.35 g/cm³ (estimated) | 1.488 g/mL at 25 °C | [5] |

| Melting Point | No data available | No data available | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, benzene, chloroform, diethyl ether). | Limited solubility in water; miscible with ethanol, ether, and acetone. | [6] |

| XLogP3-AA | 2.4 | 2.4 | [4] |

| Refractive Index | No data available | 1.4875 | [5] |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not prevalent in the literature, a common and effective method would be the free-radical bromination of 1-chlorobutane (B31608). This approach takes advantage of the greater reactivity of secondary C-H bonds over primary C-H bonds in free-radical halogenation.[7][8]

Synthesis via Free-Radical Bromination of 1-Chlorobutane

This protocol is an adapted procedure based on general methods for free-radical halogenation.

Reaction:

CH₃CH₂CH₂CH₂Cl + Br₂ --(hν or initiator)--> CH₃CH(Br)CH₂CH₂Cl + HBr

Materials:

-

1-Chlorobutane

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A free-radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp

-

An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like hexane)

-

5% aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus (for purification)

-

UV lamp (if used as initiator)

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood.

-

Dissolve 1-chlorobutane and a catalytic amount of AIBN in the chosen inert solvent in the flask.

-

Gently heat the mixture to reflux.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel. The red-brown color of bromine should fade as it reacts. If using a UV lamp, irradiate the reaction mixture during the addition of bromine.

-

After the addition is complete, continue to reflux the mixture until the bromine color disappears, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize HBr), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed by simple distillation or rotary evaporation.

-

The crude product, which will be a mixture of isomeric bromochlorobutanes, can be purified by fractional distillation under reduced pressure.[6][9]

Analytical Protocols

Characterization of this compound and assessment of its purity can be achieved using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying the isomeric products of the synthesis reaction and for determining the purity of the final product.[10][11]

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or medium-polarity column like DB-5ms or DB-17ms).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

GC Conditions (Typical):

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium with a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-250.

-

-

Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and an M+2 peak due to the presence of bromine and chlorine isotopes. Characteristic fragmentation patterns will also be observed.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.[12][13][14]

Predicted ¹H NMR Spectrum:

-

-CH₃ group: A doublet due to coupling with the adjacent methine proton.

-

-CH(Br)- group: A multiplet due to coupling with the methyl and methylene (B1212753) protons.

-

-CH₂- group adjacent to -CH(Br)-: A multiplet due to coupling with the methine and the other methylene protons.

-

-CH₂Cl group: A triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum:

Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogens.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C spectra on an NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the structure of the molecule.[15][16][17]

Chemical Reactivity and Signaling Pathways

This compound does not have a known role in biological signaling pathways. Its primary utility lies in its chemical reactivity as a synthetic intermediate. The key feature of its reactivity is the differential reactivity of the carbon-bromine and carbon-chlorine bonds.[2]

Nucleophilic Substitution Reactions

The C-Br bond is significantly more reactive towards nucleophiles than the C-Cl bond. This is because bromide is a better leaving group than chloride due to its larger size, greater polarizability, and lower basicity. This allows for selective substitution at the C-3 position.

General Protocol for Selective Sₙ2 Reaction:

-

Dissolve this compound in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Add one equivalent of a nucleophile (e.g., sodium iodide, sodium cyanide).

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.

-

Upon completion, the reaction is worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the resulting 3-substituted-1-chlorobutane.[1][18][19][20]

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. This compound|CAS 141507-40-6|RUO [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. (3S)-1-bromo-3-chlorobutane | C4H8BrCl | CID 25021321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chlorobutane synthesis - chemicalbook [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. e-Assignment #3 - Purpose and Results of the Free-radical Chlorination of 1-chlorobutane [sas.upenn.edu]

- 8. Chem 502--Assignment 2 [sas.upenn.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Abstract. The Free Radical Chlorination Of 1-Chlorobutane - 1103 Words | Bartleby [bartleby.com]

- 11. chlorination [sas.upenn.edu]

- 12. benchchem.com [benchchem.com]

- 13. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Predict the theoretical number of different NMR signals produced ... | Study Prep in Pearson+ [pearson.com]

- 16. chegg.com [chegg.com]

- 17. physicsforums.com [physicsforums.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Bromo-1-chlorobutane (CAS Number: 141507-40-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-chlorobutane is a halogenated alkane with the chemical formula C₄H₈BrCl.[1] It is a valuable bifunctional building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective and sequential chemical transformations. The bromine atom, being a better leaving group, is more susceptible to nucleophilic attack than the chlorine atom.[1] This distinct reactivity profile makes this compound a key intermediate in the synthesis of a variety of more complex molecules, including precursors for β-blockers and antiviral agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 141507-40-6 | - |

| Molecular Formula | C₄H₈BrCl | [1] |

| Molecular Weight | 171.46 g/mol | [1][2] |

| IUPAC Name | This compound | - |

| Synonyms | 1-Chloro-3-bromobutane | - |

| Boiling Point (estimated) | 128–130 °C | [1] |

| Density (estimated) | 1.35 g/cm³ | [1] |

| SMILES | CC(Br)CCCl | [1] |

| InChI Key | RNHALYZIVRYWJY-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is through the free-radical bromination of 1-chlorobutane (B31608). This method takes advantage of the relative stability of the secondary radical intermediate.

Experimental Protocol: Free-Radical Bromination of 1-Chlorobutane (Illustrative)

Materials:

-

1-Chlorobutane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 1-chlorobutane and a suitable inert solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) to the mixture.

-

Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction is typically initiated by light or heat.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when all the NBS has been consumed (succinimide, a byproduct, will float on top of the CCl₄).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Note: This is an illustrative protocol. Reaction conditions such as temperature, reaction time, and the ratio of reactants should be optimized for specific laboratory settings.

Chemical Reactivity and Synthetic Applications

The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of this compound's utility in organic synthesis. The C-Br bond is significantly more reactive towards nucleophiles than the C-Cl bond.[1]

Nucleophilic Substitution Reactions

The bromine atom at the C-3 position can be selectively displaced by a wide range of nucleophiles, leaving the chlorine atom at the C-1 position intact for subsequent transformations.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable polar aprotic solvent

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound in a polar aprotic solvent like DMSO.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture with stirring. The temperature and reaction time will depend on the specific substrate and desired conversion.

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into a separatory funnel containing water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting 3-chlorobutan-1-ol (B3049794) by distillation.[1]

Use in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its ability to introduce a four-carbon chain with reactive handles at both ends makes it a versatile building block.

β-blockers are a class of drugs that manage cardiac arrhythmias and protect the heart from a second heart attack after a first one. They work by blocking the effects of the hormone epinephrine (B1671497) (adrenaline). Many β-blockers contain an amino-alcohol side chain, which can be synthesized using precursors derived from this compound. The synthesis often involves the reaction of a substituted phenol (B47542) with an epoxide, which can be formed from a precursor like 3-chlorobutan-1-ol (synthesized from this compound).

Signaling Pathways

While this compound itself is not directly involved in biological signaling pathways, it is a key component in the synthesis of molecules that are. For instance, as a precursor to β-blockers, it contributes to the creation of compounds that modulate the β-adrenergic signaling pathway.

Beta-Adrenergic Signaling Pathway and the Action of β-Blockers

The diagram below illustrates a simplified β-adrenergic signaling pathway and the point of intervention for β-blockers.

This pathway shows how epinephrine binds to β-adrenergic receptors, initiating a cascade that leads to a cellular response. β-blockers, synthesized from precursors like this compound, competitively inhibit this receptor, thereby blocking the effects of epinephrine.

Experimental Workflows

The following diagram illustrates a general experimental workflow for a nucleophilic substitution reaction using this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-1-chlorobutane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-1-chlorobutane. It includes detailed experimental protocols and data presented in a clear, tabular format for ease of reference.

Spectroscopic Data Summary

The following sections summarize the predicted and expected spectroscopic data for this compound.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four non-equivalent sets of protons. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms.

| Protons on Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C1 (-CH₂Cl) | 3.6 - 3.8 | Triplet (t) |

| C2 (-CH₂-) | 2.1 - 2.3 | Multiplet (m) |

| C3 (-CHBr-) | 4.1 - 4.3 | Multiplet (m) |

| C4 (-CH₃) | 1.7 - 1.9 | Doublet (d) |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is expected to show four signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of bromine and chlorine substituents on alkane chains.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Cl) | ~45 |

| C2 (-CH₂-) | ~38 |

| C3 (-CHBr-) | ~55 |

| C4 (-CH₃) | ~25 |

The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C-H (alkane) | 1350 - 1480 | Bending |

| C-Cl | 600 - 800 | Stretching |

| C-Br | 500 - 600 | Stretching |

The mass spectrum of this compound will exhibit a molecular ion peak and various fragment ions. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any fragments containing these halogens will show characteristic isotopic patterns.

| m/z Value | Ion | Comments |

| 170/172/174 | [C₄H₈BrCl]⁺ | Molecular ion (M⁺). The isotopic pattern will be complex due to the presence of both Br and Cl. |

| 135/137 | [C₄H₈Br]⁺ | Loss of Cl. Shows the characteristic 1:1 isotopic pattern for bromine. |

| 91/93 | [C₄H₈Cl]⁺ | Loss of Br. Shows the characteristic 3:1 isotopic pattern for chlorine. |

| 56 | [C₄H₈]⁺ | Loss of both Br and Cl. |

| 41 | [C₃H₅]⁺ | A common alkyl fragment. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically run.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Acetone (B3395972) (for cleaning)

-

Kimwipes

Procedure:

-

Spectrometer Preparation: Turn on the FTIR spectrometer and allow it to warm up.

-

Background Spectrum: Run a background spectrum with no sample in the beam path to account for atmospheric and instrumental absorptions.

-

Sample Preparation: Place one to two drops of liquid this compound onto the center of a clean, dry salt plate.

-

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Data Acquisition: Place the salt plate assembly into the sample holder of the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the salt plates thoroughly with acetone and dry them before storing them in a desiccator.

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an appropriate ionization source (e.g., electron ionization - EI).

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Instrument Setup:

-

Set up the GC with an appropriate temperature program to ensure separation and elution of the compound.

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

-

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Data Acquisition: The compound will be vaporized, separated by the GC column, and then introduced into the MS source where it is ionized. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Reactivity of C-Br vs C-Cl bond in 3-Bromo-1-chlorobutane

An In-depth Technical Guide to the Differential Reactivity of Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) Bonds in 3-Bromo-1-chlorobutane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, focusing on the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This bifunctional haloalkane serves as an exemplary substrate for exploring the principles of nucleophilic substitution and elimination reactions. The inherent differences in bond strength and leaving group ability between bromide and chloride ions allow for selective chemical transformations, making this molecule a valuable tool in synthetic organic chemistry. This document details the fundamental principles governing this reactivity, presents relevant quantitative data, outlines common reaction mechanisms, and provides a standard experimental protocol for observing these differences.

Core Principles of Haloalkane Reactivity

The reactivity of haloalkanes in reactions such as nucleophilic substitution and elimination is primarily dictated by the nature of the carbon-halogen (C-X) bond. Two key factors are paramount in determining which bond is more susceptible to cleavage: bond dissociation energy and leaving group ability.

-

Bond Dissociation Energy (BDE): This is the energy required to break a bond homolytically. A lower BDE signifies a weaker bond, which can be cleaved more easily, leading to a faster reaction rate.[1] In the context of haloalkanes, the C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I).[2] This is because the increasing size of the halogen atom and the greater number of inner electron shells lead to a longer and weaker bond with carbon.[3]

-

Leaving Group Ability: In nucleophilic substitution and elimination reactions, the halogen departs as a halide ion (X⁻). A good leaving group is a species that is stable on its own. Generally, the conjugate bases of strong acids are excellent leaving groups. Since HBr is a stronger acid than HCl, the bromide ion (Br⁻) is a more stable, and therefore better, leaving group than the chloride ion (Cl⁻).[4]

For this compound, these principles predict that the C-Br bond will be significantly more reactive than the C-Cl bond. The C-Br bond is weaker and the bromide ion is a superior leaving group compared to the chloride ion.[4]

Data Presentation: Quantitative Analysis

The difference in reactivity can be quantified by comparing the bond dissociation energies and observing the general reactivity trends established for haloalkanes.

Table 1: Average Bond Dissociation Energies

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-Cl | 327 - 346[2][5][6][7][8] |

| C-Br | 276 - 290[2][5][6][7][9] |

Data sourced from various chemistry resources.

The data clearly shows that the C-Br bond requires substantially less energy to break than the C-Cl bond, corroborating its higher reactivity.

Table 2: General Reactivity Order of Haloalkanes in Substitution Reactions

| Reactivity Trend |

|---|

| R-I > R-Br > R-Cl > R-F |

This trend is a direct consequence of the decreasing C-X bond strength and increasing leaving group ability down the halogen group.[5][10]

Reaction Mechanisms in this compound

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for chemoselective reactions, where a nucleophile or base will preferentially react at the C-Br bond.

Nucleophilic Substitution (Sₙ1 and Sₙ2)

In nucleophilic substitution, a nucleophile replaces the halogen. The weaker C-Br bond will break preferentially.[4]

-

Sₙ2 Mechanism: In a bimolecular (Sₙ2) reaction, a strong nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[11] Given that the C-Br bond is at a secondary carbon and the C-Cl is at a primary carbon, steric hindrance also plays a role. However, the significantly better leaving group ability of bromide dominates, making the C-Br bond the primary site of attack.

-

Sₙ1 Mechanism: A unimolecular (Sₙ1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[12] The rate-determining step is the cleavage of the C-X bond to form this carbocation.[13] Since the C-Br bond is weaker, it will ionize much faster than the C-Cl bond, leading to the preferential formation of a secondary carbocation at position 3.

Caption: Sₙ2 reaction pathway for this compound.

Caption: Sₙ1 reaction pathway for this compound.

Elimination (E1 and E2)

When a strong, sterically hindered base is used, an elimination reaction can occur, leading to the formation of an alkene. The principles of leaving group ability still apply, meaning the H and Br atoms will be eliminated preferentially.

-

E2 Mechanism: This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously.[14]

-

E1 Mechanism: This two-step pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction.[14] A weak base then removes an adjacent proton to form the double bond.

Experimental Protocols: Competitive Reactivity with Silver Nitrate (B79036)

A classic method to experimentally demonstrate the relative reactivities of different C-X bonds is through reaction with an ethanolic silver nitrate solution.[5][15] The reaction is a nucleophilic substitution (hydrolysis) where ethanol (B145695) or water acts as the nucleophile. The rate of the reaction is indicated by the rate of formation of the insoluble silver halide precipitate (AgX).

Objective: To visually compare the rate of cleavage of the C-Br and C-Cl bonds in this compound.

Materials:

-

This compound

-

0.1 M Silver Nitrate (AgNO₃) in ethanol solution

-

Test tubes

-

Water bath (optional, for gentle warming)

-

Stopwatch

Procedure:

-

Place 2 mL of the 0.1 M ethanolic silver nitrate solution into a clean test tube.

-

Add 5-10 drops of this compound to the test tube.

-

Shake the mixture to ensure it is homogenous.

-

Start the stopwatch immediately.

-

Observe the solution for the formation of a precipitate. The reaction can be gently warmed in a water bath (around 50-60°C) to increase the rate if necessary.[15]

-

Record the time taken for a precipitate to become visible.

Expected Results: A cream-colored precipitate of silver bromide (AgBr) will form relatively quickly.[6] This is because the more reactive C-Br bond undergoes hydrolysis first, releasing bromide ions into the solution, which then react with Ag⁺ ions. The formation of a white silver chloride (AgCl) precipitate will be significantly slower or may not be observed at all under the same conditions, demonstrating the lower reactivity of the C-Cl bond.

Caption: Workflow for the silver nitrate reactivity test.

Conclusion

The reactivity of the C-Br bond in this compound is substantially greater than that of the C-Cl bond. This differential is unequivocally supported by fundamental chemical principles, including bond dissociation energies and leaving group stabilities. The C-Br bond is weaker and the bromide ion is a more stable leaving group, making the bromine-bearing carbon the preferential site for nucleophilic attack and elimination reactions. This predictable chemoselectivity is a cornerstone of modern organic synthesis, allowing for the strategic and sequential functionalization of molecules. Experimental evidence, such as the rapid precipitation of silver bromide upon reaction with silver nitrate, provides a clear and direct confirmation of these theoretical principles.

References

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistryguru.com.sg [chemistryguru.com.sg]

- 4. This compound|CAS 141507-40-6|RUO [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. quora.com [quora.com]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. studymind.co.uk [studymind.co.uk]

- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 13. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 14. Elimination Reactions - Mechanism, Types and Examples. [allen.in]

- 15. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-chlorobutane

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Bromo-1-chlorobutane, a valuable bifunctional haloalkane for organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, data presentation, and a visual representation of the workflow.

Introduction

This compound (CAS: 141507-40-6) is a halogenated alkane featuring both a bromine and a chlorine atom on the butane (B89635) chain at positions 3 and 1, respectively.[1] This structure, with a secondary bromide and a primary chloride, offers differential reactivity, making it a versatile intermediate in the synthesis of more complex molecules.[1] The carbon-bromine bond is more labile and susceptible to nucleophilic substitution compared to the more stable carbon-chlorine bond, allowing for selective chemical transformations.[1]

Proposed Synthesis Pathway

The synthesis of this compound can be effectively achieved through the nucleophilic substitution of the hydroxyl group in 1-chloro-3-butanol with a bromide ion. This reaction is typically carried out in a strong acidic medium, which protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent attack by a bromide ion (from a source like sodium bromide) proceeds via an SN2 or SN1 mechanism, depending on the substrate and reaction conditions, to yield the desired product.

Experimental Protocol

The following is an adapted experimental protocol for the synthesis of this compound from 1-chloro-3-butanol. The procedure is based on a general method for the bromination of alcohols.[2]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-chloro-3-butanol | 108.57 | 5.00 g | 0.046 |

| Sodium Bromide (NaBr) | 102.89 | 7.58 g | 0.074 |

| Sulfuric Acid (H₂SO₄), 9 M | 98.08 | 13 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Saturated Brine (NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

3.2. Reaction Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sodium bromide (7.58 g) and 9 M sulfuric acid (13 mL).

-

Addition of Alcohol: While stirring, add 1-chloro-3-butanol (5.00 g) to the flask.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for approximately 30 minutes.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Set up a simple distillation apparatus and distill the mixture to collect the crude this compound.

-

Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with saturated brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting liquid is the purified this compound.

-

3.3. Expected Yield

The expected yield for this type of reaction is approximately 51.5%.[2]

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (g) |

| This compound | 171.46[1] | 7.89 | ~4.06 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1-chloro-3-butanol via nucleophilic substitution with bromide is a feasible and straightforward method. The provided protocol, adapted from a general procedure for alcohol bromination, offers a clear pathway for obtaining this versatile chemical intermediate. Careful execution of the reaction and purification steps is crucial for achieving a good yield and purity of the final product.

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-1-chlorobutane

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-1-chlorobutane (CAS No: 141507-40-6), a versatile halogenated alkane intermediate in organic synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound for experimental use.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. Below is a summary of the key properties of this compound and its isomer, 1-Bromo-4-chlorobutane, for which more extensive data is often available. Always refer to the specific Safety Data Sheet (SDS) for the lot in use.

Table 1: Physical and Chemical Properties of Bromo-chlorobutane Isomers

| Property | This compound | 1-Bromo-4-chlorobutane |

| CAS Number | 141507-40-6[1] | 6940-78-9[2][3] |

| Molecular Formula | C₄H₈BrCl[1][4] | C₄H₈BrCl[2][5] |

| Molecular Weight | 171.46 g/mol [1][4] | 171.46 g/mol [5] |

| Appearance | Colorless liquid | Clear, colorless liquid[3][6] |

| Boiling Point | 158-165 °C[1] | 80 - 82 °C @ 30 mmHg[2] |

| Flash Point | Not explicitly stated | 60 °C / 140 °F (closed cup)[2][5][6] |

| Density | Not explicitly stated | 1.411 g/cm³ |

| Solubility | Not explicitly stated | Insoluble in water |

| Vapor Pressure | Not explicitly stated | No information available[2] |

Note: Data for this compound is limited. Data for the closely related isomer, 1-Bromo-4-chlorobutane, is provided for reference and should be used with caution as a proxy.

Hazard Identification and Classification

This compound and its isomers are classified as hazardous substances. The primary hazards are flammability and irritation to the skin, eyes, and respiratory system.

Table 2: Hazard Classification and Statements

| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statement Examples |

| Flammable Liquid | Category 3[2] | H226: Flammable liquid and vapor[5] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][7] P233: Keep container tightly closed.[8] |

| Skin Corrosion/Irritation | Category 2[3] | H315: Causes skin irritation[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| Serious Eye Damage/Irritation | Category 2A[3] | H319: Causes serious eye irritation[7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3[3] | H335: May cause respiratory irritation[7][9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9] P271: Use only outdoors or in a well-ventilated area.[2] |

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[10][11]

-

Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks.[2][7][12] Use spark-proof tools and explosion-proof equipment.[2][3][6]

-

Static Discharge: Take precautionary measures against static discharge.[2][3] Ensure proper grounding and bonding of containers and receiving equipment.[2][8]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure.

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specific Requirements | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[10] | Protects against splashes and vapors that can cause serious eye irritation. |

| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, long pants, and closed-toe shoes must be worn.[10] | Prevents skin contact, which causes irritation.[7] |

| Respiratory Protection | For operations with a risk of generating high vapor concentrations, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[9][10] | Prevents respiratory tract irritation.[6][7] |

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][10]

-

Incompatible Materials: Store away from strong oxidizing agents.[2][3][12]

-

Fireproof Storage: Keep in a fireproof place.[7]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures

Table 4: First-Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3][7] If you feel unwell, call a poison center or doctor.[2][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[2][3][6] Get medical advice/attention if skin irritation occurs.[2][7] |

| Eye Contact | Rinse cautiously with water for several minutes.[2][7][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][13] Get immediate medical advice/attention.[2][7] |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6][7] Call a physician or poison control center immediately. |

Spill and Leak Procedures

-

Evacuate: Evacuate unnecessary personnel from the area.[7]

-

Containment: Use non-sparking tools for cleanup.[2][10] Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[2][10]

-

Collection: Collect the absorbed material in a sealed, suitable container for proper disposal.[2][7][10]

-

Ventilate: Ensure the area is well-ventilated.[7]

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry powder, foam, or water spray.[7][11] Do not use a heavy water stream.[7]

-

Hazards: The substance is flammable, and vapors may form explosive mixtures with air.[2][7] Containers may explode when heated.[2][12] Thermal decomposition can release irritating and toxic gases like carbon monoxide, carbon dioxide, and hydrogen halides.[2][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7][12]

Disposal Considerations

All waste containing this compound should be considered hazardous waste.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.[10] Do not empty into drains.[2]

Visualized Workflows

The following diagrams illustrate the logical flow of actions for safe handling and emergency response.

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision-making workflow for different emergency scenarios.

References

- 1. This compound|CAS 141507-40-6|RUO [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 1-Bromo-3-chlorobutane | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-溴-4-氯丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. rcilabscan.com [rcilabscan.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. benchchem.com [benchchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

Thermal Stability and Decomposition of 3-Bromo-1-chlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 3-Bromo-1-chlorobutane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from theoretical studies of closely related analogues, established principles of physical organic chemistry, and standard analytical methodologies. The primary decomposition mechanism is predicted to be the unimolecular elimination of hydrogen bromide (HBr), driven by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This document details the predicted thermal properties, potential decomposition products, and standardized experimental protocols for the analysis of such compounds, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Introduction

This compound is a halogenated alkane featuring two different halogen atoms on a butane (B89635) backbone. This structure presents a molecule with differential reactivity at the C-Br and C-Cl bonds, a characteristic that is exploited in various synthetic applications. An understanding of its thermal stability is crucial for its safe handling, storage, and use in chemical processes that may involve elevated temperatures. Thermal decomposition can lead to the formation of hazardous byproducts and impact the purity and yield of desired reactions. This guide provides an in-depth analysis of the anticipated thermal behavior of this compound.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of a haloalkane is primarily dictated by the strength of its carbon-halogen bonds. The bond dissociation energies for various carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. For haloalkanes, the C-Br bond (approximately 290 kJ/mol) is significantly weaker than the C-Cl bond (approximately 346 kJ/mol), indicating that the C-Br bond will be the first to cleave under thermal stress.[1]

A theoretical study on the unimolecular decomposition of the closely related compound, 1-bromo-3-chloropropane, supports the prediction that the primary thermal decomposition pathway for this compound is the elimination of hydrogen bromide (HBr). This reaction is expected to proceed via a four-membered cyclic transition state, resulting in the formation of a chlorobutene isomer. The major initial decomposition product is therefore predicted to be 1-chloro-3-butene.

At higher temperatures, or under specific catalytic conditions, subsequent decomposition or rearrangement reactions may occur. These can include the elimination of hydrogen chloride (HCl) from the initial chlorobutene product, or cleavage of the carbon-carbon backbone, leading to the formation of smaller volatile organic compounds, carbon monoxide, and carbon dioxide, particularly in the presence of an oxidant.

Data Presentation

| Property | Predicted/Analogous Value | Notes |

| Molecular Formula | C₄H₈BrCl | - |

| Molecular Weight | 171.46 g/mol | - |

| Boiling Point | ~166-168 °C (estimated) | Based on structurally similar dihalobutanes. |

| Onset of Decomposition (Tonset) | 200 - 300 °C | Estimated based on the lability of the C-Br bond. |

| Primary Decomposition Reaction | Unimolecular Elimination of HBr | Supported by theoretical studies on analogous compounds. |

| Major Decomposition Products | 1-chloro-3-butene, Hydrogen Bromide (HBr) | - |

| Secondary Decomposition Products | Butadiene, Hydrogen Chloride (HCl), CO, CO₂ | Possible at higher temperatures or under oxidative conditions. |

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the temperatures at which decomposition events occur. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures and enthalpies of reaction.

Methodology:

-

Instrument: A simultaneous TGA-DSC instrument is ideal.

-

Sample Preparation: Due to the volatility of this compound, samples should be analyzed in a hermetically sealed pan with a pinhole lid. This allows for the controlled release of volatile decomposition products while preventing premature evaporation of the sample. A sample size of 5-10 mg is recommended.

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: A linear heating rate of 10 °C/min from ambient temperature to approximately 500 °C is a typical starting point.

-

Data Analysis: The TGA curve will indicate the onset temperature of mass loss, which corresponds to the beginning of decomposition. The DSC curve will show endothermic or exothermic peaks associated with decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. A sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolyzer unit coupled to a GC-MS system.

-

Sample Preparation: A small amount of this compound (in the microgram range) is loaded into a pyrolysis tube.

-

Pyrolysis Conditions: Pyrolysis should be performed at several temperatures, including just above the onset of decomposition determined by TGA, and at higher temperatures to investigate secondary decomposition pathways. A typical pyrolysis temperature range would be 300 °C to 700 °C.

-

GC Conditions:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) to trap volatile products, followed by a ramp to a higher temperature (e.g., 250 °C) to elute the separated compounds.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 35-400 is typically sufficient to identify the expected decomposition products.

-

-

Data Analysis: The mass spectrum of each chromatographic peak is compared to a spectral library (e.g., NIST) for identification.

Mandatory Visualizations

Predicted Thermal Decomposition Pathway

Caption: Predicted primary thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Integrated workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a robust understanding of its likely behavior can be formulated based on fundamental chemical principles and data from analogous compounds. The primary decomposition pathway is confidently predicted to be the elimination of HBr at temperatures likely in the range of 200-300 °C. For professionals working with this compound, it is imperative to consider this thermal lability and the potential for the release of corrosive HBr gas upon heating. The experimental protocols outlined in this guide provide a clear framework for obtaining precise data on the thermal stability and decomposition products of this compound, ensuring its safe and effective use in research and development.

References

Navigating the Solution: A Technical Guide to the Solubility of 3-Bromo-1-chlorobutane in Organic Solvents

For researchers, scientists, and professionals in drug development and chemical synthesis, understanding the solubility of reagents is paramount for reaction optimization, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-chlorobutane in organic solvents, complete with experimental protocols and logical workflows to guide laboratory practices.

Core Concepts: Predicting Solubility

The solubility of this compound, a halogenated alkane with the molecular formula C₄H₈BrCl, is governed by the principle of "like dissolves like".[1][2] Its structure, featuring a butane (B89635) backbone with two different halogen substituents, results in a molecule of moderate polarity. This structural characteristic dictates its interaction with various organic solvents.

Generally, halogenated alkanes exhibit good solubility in non-polar and moderately polar organic solvents, while showing limited solubility in highly polar solvents like water.[3][4] This is because the intermolecular forces (primarily London dispersion forces and dipole-dipole interactions) between this compound and common organic solvents are comparable, leading to favorable mixing.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred from the behavior of structurally similar compounds, such as 1-bromo-4-chlorobutane. It is anticipated that this compound is miscible with a range of common organic solvents.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | Similar non-polar nature, dominated by London dispersion forces. |

| Polar Aprotic | Acetone, Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | Favorable dipole-dipole interactions between the C-Br and C-Cl bonds and the polar functional groups of the solvents.[3] |

| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of dipole-dipole interactions, though the hydrogen-bonding network of the alcohols may be slightly disrupted. |

| Highly Polar | Water | Low / Slightly Soluble | The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the interactions with the haloalkane.[3][4] |

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise quantitative solubility data, the shake-flask method is a widely recognized and robust technique.[5] The following protocol outlines the key steps for determining the solubility of this compound in a given organic solvent.

Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

- This compound (high purity)

- Selected organic solvent (analytical grade)

- Glass vials with screw caps

- Analytical balance

- Thermostatically controlled shaker or incubator

- Syringes and syringe filters (e.g., 0.45 µm PTFE)

- Volumetric flasks and pipettes

- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

2. Procedure:

- Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid/liquid ensures that a saturated solution is formed.

- Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

- Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

- Phase Separation: Cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the undissolved this compound.

- Sampling: Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.

- Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles.

- Analysis: Accurately dilute the filtered sample with a suitable solvent (if necessary) and analyze its concentration using a pre-calibrated analytical method such as GC or HPLC.

- Calculation: Calculate the solubility from the measured concentration, expressing it in desired units such as grams per 100 mL (g/100mL), molarity (mol/L), or mole fraction.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow, ensuring a systematic and reproducible approach.

Caption: A logical workflow for the experimental determination of solubility.

Applications in Drug Development and Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules.[6][7] Its differential reactivity, with the carbon-bromine bond being more susceptible to nucleophilic attack than the carbon-chlorine bond, allows for selective chemical transformations.[6][7] A clear understanding of its solubility is crucial for:

-

Reaction Solvent Selection: Choosing a solvent that can dissolve all reactants to ensure a homogeneous reaction mixture and facilitate optimal reaction kinetics.

-

Work-up and Extraction: Selecting appropriate solvent systems for liquid-liquid extractions to isolate the desired product from the reaction mixture.

-

Purification: Identifying suitable solvents for crystallization or chromatography to achieve high purity of the final compound.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively manage and utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Stereoisomers of 3-Bromo-1-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-chlorobutane is a chiral haloalkane that serves as a versatile building block in organic synthesis. Its stereochemistry, arising from a single chiral center at the third carbon, dictates its interaction with other chiral molecules, a critical consideration in the development of pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its application in research and development.

Introduction to the Stereoisomerism of this compound

This compound possesses a single stereocenter at the C-3 position, giving rise to a pair of enantiomers: (S)-3-bromo-1-chlorobutane and (R)-3-bromo-1-chlorobutane.[1][2][3] Enantiomers are non-superimposable mirror images that share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment.[4] However, they exhibit distinct optical activities, rotating plane-polarized light in equal but opposite directions.[4] Their reactivity with other chiral molecules also differs, a property that is fundamental to their separation and their stereospecific roles in chemical synthesis.

Molecular Structure and Chirality

The chirality of this compound originates from the four different substituents attached to the third carbon atom: a hydrogen atom, a methyl group, a bromomethyl group, and a chloroethyl group.

Figure 1: Tetrahedral arrangement of substituents around the chiral center (C*) of this compound.

The spatial arrangement of these groups determines the absolute configuration of each enantiomer, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

While experimental data for the individual enantiomers of this compound is scarce in publicly available literature, computed and estimated data provide valuable insights.

| Property | Racemic this compound | (S)-3-Bromo-1-chlorobutane | (R)-3-Bromo-1-chlorobutane | Reference |

| Molecular Formula | C₄H₈BrCl | C₄H₈BrCl | C₄H₈BrCl | [1] |

| Molecular Weight | 171.46 g/mol | 171.46 g/mol | 171.46 g/mol | [1] |

| Boiling Point | 154 °C (experimental) | Not available | Not available | |

| Specific Rotation ([α]D) | 0° | Not available | Not available | [4] |

| Refractive Index | Not available | Not available | Not available | |

| Density | Not available | Not available | Not available |

Note: The boiling point for the racemic mixture is provided as a reference. Enantiomers are expected to have identical boiling points. Specific rotation for the racemate is zero by definition.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through methods that yield a racemic mixture or through stereoselective routes to obtain enriched or pure enantiomers.

Synthesis of Racemic this compound

A common strategy for the synthesis of racemic this compound involves the conversion of a suitable precursor, such as 1-chloro-3-butanol.

Reaction Scheme:

Figure 2: Synthesis of racemic this compound from 1-chloro-3-butanol.

Experimental Protocol: Synthesis of Racemic this compound from 1-Chloro-3-butanol

Materials:

-

1-chloro-3-butanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser under a nitrogen atmosphere, dissolve 1-chloro-3-butanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure or enriched this compound requires either an asymmetric synthesis or the resolution of the racemic mixture.

Asymmetric Synthesis: While specific protocols for the direct asymmetric synthesis of this compound are not readily available in the literature, general strategies for asymmetric halogenation could be adapted. These might include enzymatic halogenation or the use of chiral catalysts.

Resolution of Racemic Mixture: The separation of enantiomers (resolution) is a common method to obtain pure stereoisomers.[5] This typically involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[4]

Figure 3: Logical workflow for the resolution of racemic this compound.

Analytical and Spectroscopic Characterization

The characterization of this compound and its stereoisomers relies on a combination of chromatographic and spectroscopic techniques.

Chiral Chromatography

Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful techniques for separating and quantifying the enantiomers of this compound.[6] These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral GC Analysis (General Method)

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split or splitless injection of a dilute solution of the sample in a suitable solvent (e.g., hexane).

Procedure:

-

Prepare a standard solution of the racemic mixture and solutions of the samples to be analyzed.

-

Optimize the GC method parameters (temperature program, flow rate) to achieve baseline separation of the two enantiomeric peaks.

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Inject the samples and quantify the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of this compound. While the NMR and IR spectra of the individual enantiomers are identical, they are crucial for structural verification.

Expected Spectroscopic Data (for either enantiomer):

| Technique | Expected Features |

| ¹H NMR | Multiple signals corresponding to the different proton environments. Splitting patterns will be complex due to diastereotopic protons. Key signals would include a multiplet for the proton at the chiral center (C-3), and triplets for the protons adjacent to the chlorine and bromine atoms. |

| ¹³C NMR | Four distinct signals for the four carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations. Strong absorptions corresponding to the C-Br and C-Cl stretching vibrations. |

Conclusion

The stereoisomers of this compound are important chiral building blocks with potential applications in various fields, particularly in the synthesis of complex, stereochemically defined molecules. This guide has provided an overview of their properties, synthesis, and characterization. While there is a notable lack of publicly available experimental data for the individual enantiomers, the provided protocols and theoretical background offer a solid foundation for researchers to produce, separate, and characterize these valuable compounds. Further research to determine the specific rotation and other physical properties of the pure enantiomers, as well as to develop optimized and validated analytical methods for their separation, would be highly beneficial to the scientific community.

References

- 1. 1-Bromo-3-chlorobutane | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-1-bromo-3-chlorobutane | C4H8BrCl | CID 25021321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-1-bromo-3-chlorobutane | C4H8BrCl | CID 60204953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. gcms.cz [gcms.cz]

A Technical Guide to 3-Bromo-1-chlorobutane as a Bifunctional Electrophile

Abstract: This technical guide provides an in-depth analysis of 3-bromo-1-chlorobutane, a versatile bifunctional electrophile. It details the principles governing its reactivity, focusing on the regioselective control of nucleophilic substitution reactions. This document is intended for researchers, chemists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations to facilitate its application in complex organic synthesis.

Introduction: The Principle of Bifunctionality

This compound is a halogenated alkane featuring two distinct electrophilic centers: a carbon atom bonded to a bromine (C-3) and a carbon atom bonded to a chlorine (C-1). The significant difference in the reactivity of the carbon-bromine and carbon-chlorine bonds makes it a valuable bifunctional building block in synthetic chemistry.[1][2]

The core utility of this compound lies in its capacity for sequential, selective chemical transformations.[1] The inherent reactivity difference allows a nucleophile to displace the bromine atom selectively, leaving the chlorine atom intact for subsequent reactions under different, often more forcing, conditions.[1] This stepwise approach is fundamental for constructing complex molecular architectures with precision.[1][2]

Core Reactivity and Regioselectivity

The preferential site of reaction in this compound is governed by the nature of the halogen leaving groups. Nucleophilic substitution reactions, typically proceeding via a bimolecular (SN2) mechanism for primary and secondary halides, are highly sensitive to the leaving group's ability.[1][3][4]

Key Principles:

-

Leaving Group Ability: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, the bromide ion (Br⁻) is a much better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution.[1][5][6] This dictates that nucleophilic attack will occur preferentially at the carbon bearing the bromine.

-

Reaction Mechanism: The primary carbon (C-1) attached to chlorine and the secondary carbon (C-3) attached to bromine are both susceptible to SN2 attack. This mechanism involves a concerted, single-step backside attack by the nucleophile, resulting in a stereochemical inversion at the reaction center if it is chiral.[5][7]

The diagram below illustrates the two potential pathways for nucleophilic substitution, highlighting the kinetically favored reaction.

Data Presentation: Reaction Outcomes

The regioselectivity of the reaction allows for the predictable synthesis of monosubstituted products under controlled conditions. The following table summarizes the expected outcomes for reactions with various nucleophiles, based on established principles of haloalkane reactivity.

| Nucleophile (Nu⁻) | Reagent Example | Solvent | Typical Conditions | Expected Major Product | Relative Rate |

| Iodide | Sodium Iodide (NaI) | Acetone | 25-50°C | 3-Iodo-1-chlorobutane | Very Fast[5][8] |

| Thiolate | Sodium Thiophenolate (NaSPh) | Ethanol | 25°C | 3-(Phenylthio)-1-chlorobutane | Fast |

| Azide | Sodium Azide (NaN₃) | DMF | 25-70°C | 3-Azido-1-chlorobutane | Moderate |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 50-90°C | 3-Cyano-1-chlorobutane | Moderate |

| Hydroxide | Sodium Hydroxide (NaOH) | H₂O/Ethanol | 50-100°C (Reflux) | 3-Hydroxy-1-chlorobutane* | Slow |

*Note: With strong bases like hydroxide, elimination (E2) can be a competing side reaction.

The factors governing this selectivity are multifaceted, involving a balance of electronic and steric effects, as well as solvent choice.

Experimental Protocols

This section provides a representative protocol for the selective monosubstitution of this compound with a soft, potent nucleophile like sodium thiophenolate.

Objective: To synthesize 3-(phenylthio)-1-chlorobutane.

Materials:

-

This compound (1 eq.)

-

Thiophenol (1 eq.)

-

Sodium Methoxide (B1231860) (1 eq.)

-

Anhydrous Methanol

-

Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Condenser

-

Addition funnel

-

Nitrogen/Argon inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Nucleophile Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve thiophenol (1 eq.) in anhydrous methanol. Cool the solution to 0°C in an ice bath.

-

Add sodium methoxide (1 eq.) portion-wise to the stirred solution. Allow the mixture to stir for 20 minutes to ensure complete formation of the sodium thiophenolate salt.

-

Reaction: Add this compound (1 eq.) dropwise to the freshly prepared nucleophile solution at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Partition the residue between diethyl ether and water. Transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

-

Drying and Purification: Dry the separated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure 3-(phenylthio)-1-chlorobutane.

The general workflow for this type of synthesis is outlined below.

Conclusion